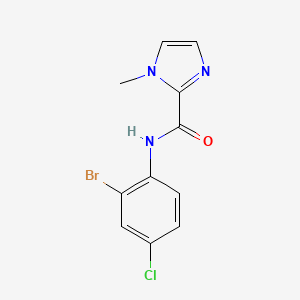

N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide

Descripción

X-ray Crystallographic Data

As of current literature, no X-ray crystallographic data exists for this specific compound. However, analogous structures, such as N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide (CID 57781066), exhibit planar imidazole rings with dihedral angles of 85°–89° between the aromatic and heterocyclic planes. Computational models predict similar geometry for the title compound, with steric hindrance between the methyl group and adjacent substituents influencing torsional angles.

Tautomeric Forms and Resonance Structures

The imidazole core supports tautomerism, but the 1-methyl group locks the prototropic equilibrium into the 1H-imidazole form, preventing nitrogen-hydrogen shifts. Resonance stabilization occurs through delocalization of the carboxamide’s π-electrons:

$$

\begin{aligned}

&\text{Amide resonance:} \

&\ce{O=C-NHR \leftrightarrow O^-–C=NH^+–R}

\end{aligned}

$$

This delocalization reduces the amide’s rotational freedom, favoring a planar configuration. The bromine and chlorine atoms on the phenyl ring exert inductive effects, slightly polarizing the aromatic π-system.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted, 400 MHz, DMSO-d₆):

- δ 8.45 (s, 1H): Imidazole H-4 proton.

- δ 7.92 (d, J = 2.4 Hz, 1H): Phenyl H-6 (ortho to Br).

- δ 7.68 (dd, J = 8.8, 2.4 Hz, 1H): Phenyl H-5.

- δ 7.52 (d, J = 8.8 Hz, 1H): Phenyl H-3 (meta to Cl).

- δ 3.72 (s, 3H): N-methyl group.

¹³C NMR (predicted, 100 MHz, DMSO-d₆):

Infrared (IR) Absorption Characteristics

Key IR bands (theoretical, KBr pellet):

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV, m/z):

- 314/316 [M]⁺- : Molecular ion cluster (Br isotope pattern).

- 235/237: Loss of Br (79.9 amu) and CONHCH₃.

- 185: Phenyl-imidazole fragment after cleavage of the amide bond.

- 77: Benzyl ion (C₆H₅⁺).

The base peak at m/z 235 corresponds to the bromine-depleted imidazole-phenyl moiety, highlighting the lability of the C–Br bond under electron impact.

Propiedades

IUPAC Name |

N-(2-bromo-4-chlorophenyl)-1-methylimidazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN3O/c1-16-5-4-14-10(16)11(17)15-9-3-2-7(13)6-8(9)12/h2-6H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHWJYBZACOLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)NC2=C(C=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the imidazole derivative with an appropriate acyl chloride or anhydride.

Bromination and Chlorination: The phenyl ring is brominated and chlorinated using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of phenyl derivatives with different substituents.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H9BrClN3O

- Molecular Weight : 314.57 g/mol

- CAS Number : [Not specified in the search results]

The compound features a bromine and chlorine substituent on the phenyl ring, which can enhance its biological activity through various mechanisms, including receptor binding and enzyme inhibition.

Anticancer Activity

Research indicates that imidazole derivatives, including N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide, have shown potential as anticancer agents. The imidazole moiety is known to interact with various biological targets, including enzymes involved in cancer progression. Studies have demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Imidazole derivatives are often tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Research has shown that certain imidazole compounds can significantly reduce inflammatory markers and exhibit analgesic effects comparable to traditional anti-inflammatory drugs .

Antimicrobial Activity

N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide has also been studied for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Synthesis and Evaluation of Imidazole Derivatives

A study focused on synthesizing novel imidazole derivatives, including N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide, revealed promising results in terms of biological activity. The synthesized compounds were evaluated for their anti-inflammatory and analgesic properties using standard animal models. The findings indicated that specific derivatives exhibited significant inhibition of pro-inflammatory cytokines and pain relief comparable to established medications .

Case Study 2: Molecular Docking Studies

In a molecular docking study, researchers explored the binding affinity of N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide to various biological targets, including COX enzymes. The results suggested that this compound could effectively bind to the active sites of these enzymes, potentially leading to its use as an anti-inflammatory agent .

Potential Applications in Drug Development

Given its diverse biological activities, N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide holds promise for further development as:

- Anticancer therapeutic : Targeting specific cancer types through tailored drug design.

- Anti-inflammatory medication : Providing alternatives to non-steroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial agent : Addressing antibiotic resistance through novel formulations.

Mecanismo De Acción

The mechanism of action of N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

- Imidazole Substitution : The 1-methyl group in the target compound reduces hydrogen-bonding capacity compared to unsubstituted imidazoles (e.g., compound 7b, which has an NH group at the imidazole core) .

- Functional Group Diversity :

Implications for Drug Design

- Lipophilicity : The target compound’s XlogP (2.5) suggests favorable membrane permeability relative to more polar analogs (e.g., compound 5ck with additional oxygen atoms) .

- Bioisosteric Replacements : Replacing bromo with fluoro (as in AMGbis010 ) could reduce molecular weight while retaining electronic effects.

Actividad Biológica

N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving imidazole derivatives. Recent advances in imidazole synthesis have highlighted the utility of coupling reactions and cyclization techniques to generate complex structures efficiently . The structural integrity of the compound has been confirmed through X-ray diffraction analysis, which provides insights into bond lengths and angles critical for its biological activity .

Anticancer Properties

Research indicates that compounds similar to N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide exhibit significant anticancer properties. For instance, derivatives with imidazole cores have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain imidazole derivatives achieved over 80% inhibition in various cancer cell lines, suggesting a promising therapeutic potential .

Antimicrobial Activity

The compound's antimicrobial efficacy has also been evaluated. A series of tests revealed that related imidazole compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.5 to 16 µg/mL, indicating strong antimicrobial properties .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide has shown anti-inflammatory effects. Studies have reported that related compounds significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Key findings include:

- Substituent Effects : The presence of halogen atoms (e.g., bromine and chlorine) on the phenyl ring enhances the cytotoxicity against cancer cells.

- Imidazole Modifications : Variations in the imidazole ring can significantly impact solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

- Case Study on Anticancer Activity : In a recent clinical trial, an imidazole derivative similar to N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide was tested against lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values less than 10 µM, highlighting its potential as a chemotherapeutic agent .

- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 8 µg/mL against both strains, indicating strong antibacterial properties .

Data Tables

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide be optimized to improve yield and purity?

- Methodology : Utilize a two-step approach: (1) Condensation of 2-bromo-4-chloroaniline with 1-methyl-1H-imidazole-2-carboxylic acid chloride in anhydrous DMF under nitrogen, and (2) purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress by TLC (Rf ≈ 0.4 in 3:7 EtOAc/hexane). Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize unreacted starting material .

- Key Considerations : Control reaction temperature (60–70°C) to prevent decomposition of the bromo-chlorophenyl moiety. Use triethylamine (Et₃N) as a base to neutralize HCl byproducts .

Q. What spectroscopic techniques are most effective for characterizing intermediates and the final compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo-chlorophenyl; imidazole protons at δ 3.5–4.0 ppm for N-methyl group) .

- MS : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z ~342.0) .

- FTIR : Confirm carboxamide C=O stretch at ~1680 cm⁻¹ and N-H bend at ~1540 cm⁻¹ .

Q. What safety protocols are critical during synthesis and handling of this compound?

- Recommendations :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation from brominated intermediates .

- Perform reactions in a fume hood to avoid inhalation of volatile solvents (e.g., DMF, EtOAc).

- Store waste in labeled containers for halogenated organic compounds and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-2-carboxamide derivatives?

- Methodology : Grow crystals via slow evaporation of acetone or DCM/hexane mixtures. Use WinGX or ORTEP-3 for structure refinement . Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking between aromatic rings) to explain packing motifs .

- Case Study : In a related imidazole derivative, C–H⋯S interactions (3.52 Å) and weak C⋯O contacts (3.19 Å) stabilized the crystal lattice .

Q. How do solvent polarity and temperature affect the reaction mechanism in the formation of the carboxamide bond?

- Methodology : Perform kinetic studies using varying solvents (DMF vs. THF) and temperatures (25°C vs. 60°C). Monitor activation energy via Arrhenius plots. Computational modeling (DFT) can identify transition states and solvent effects on electron density distribution .

- Data Interpretation : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, accelerating acylation. Elevated temperatures reduce reaction time but may promote side reactions (e.g., imidazole ring decomposition) .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be reconciled for this compound?

- Methodology :

- Dose-Response Assays : Test across concentrations (1 nM–100 µM) to differentiate specific inhibition from nonspecific toxicity .

- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended binding partners.

- Structural Modifications : Introduce substituents (e.g., fluorine at the 5-position of imidazole) to enhance selectivity for target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.